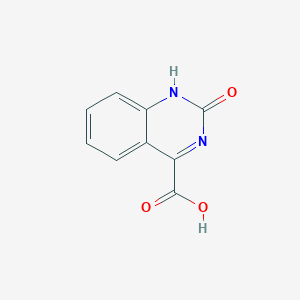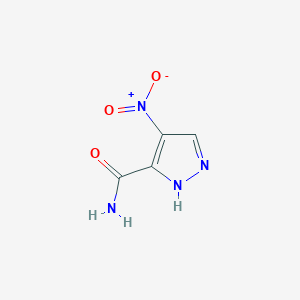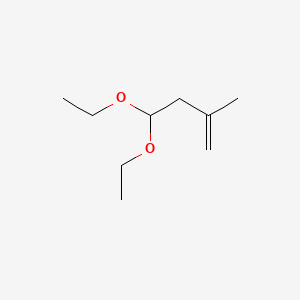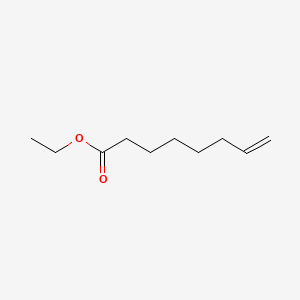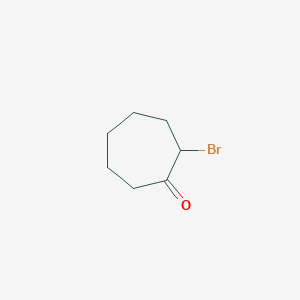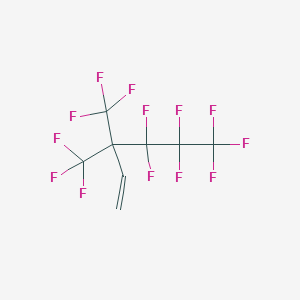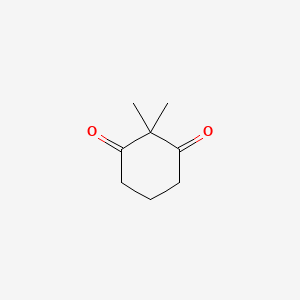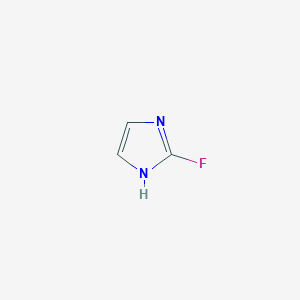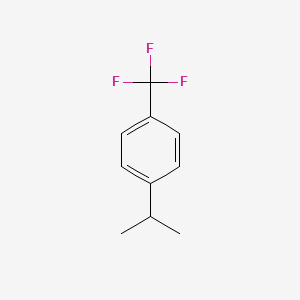
1-异丙基-4-(三氟甲基)苯
描述
1-Isopropyl-4-(trifluoromethyl)benzene is a chemical compound with the linear formula C10H13F3N2 . It is a solid substance with a boiling point of 276.6±40.0 C at 760 mmHg and a melting point of 63-65 C . It is stored at a temperature of 4C and protected from light .
Synthesis Analysis
The synthesis of 1-Isopropyl-4-(trifluoromethyl)benzene involves multiple steps. One approach is to use a Friedel Crafts acylation followed by a Clemmensen Reduction . This process is hindered if the benzene ring is strongly deactivated, meaning that the acyl group must be added first . Another method involves the use of 1-trifluoromethoxy-4-(trifluoromethyl)benzene, which affords 2-trifluoromethoxy-5-(trifluoromethyl)benzoic acid after lithiation .Molecular Structure Analysis
The molecular structure of 1-Isopropyl-4-(trifluoromethyl)benzene can be represented by the IUPAC Standard InChI: InChI=1S/C10H13F3N2/c1-6(2)15-9-4-3-7(5-8(9)14)10(11,12)13/h3-6,15H,14H2,1-2H3 .Physical And Chemical Properties Analysis
1-Isopropyl-4-(trifluoromethyl)benzene is a solid substance with a boiling point of 276.6±40.0 C at 760 mmHg and a melting point of 63-65 C . It is stored at a temperature of 4C and protected from light .科学研究应用
Application in Organic Synthesis
Field
Organic Chemistry
Summary of the Application
N1-isopropyl-4-(trifluoromethyl)benzene-1,2-diamine is a compound that has a similar structure to 1-Isopropyl-4-(trifluoromethyl)benzene . This compound is used in organic synthesis .
Methods of Application
The specific methods of application or experimental procedures for this compound in organic synthesis are not provided in the source .
Results or Outcomes
The outcomes of the use of this compound in organic synthesis are not specified in the source .
Application in Material Science
Field
Material Science
Summary of the Application
1,4-Bis(trifluoromethyl)benzene, another compound with a similar structure to 1-Isopropyl-4-(trifluoromethyl)benzene, has been used in the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence .
Methods of Application
The compound was used in the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures as emitters exhibiting thermally activated delayed fluorescence (TADF) .
Results or Outcomes
The molecules exhibited large dihedral angles between the donor and acceptor moieties which are close to 80° as was shown by single crystal X-ray analysis and theoretical calculations . The compounds showed very broad charge-transfer-state (1 CT) absorption which can be accounted for by multiple 1 CTs as indicated by quantum molecular dynamics simulations . The magnitude of oscillatory strength increases with deviation away from the orthogonality of the dihedral angle between the donor and acceptor and the presence of in-plane bending of the two donors where the donors swing back and forth with respect to the acceptor at C–N bonds .
Application in Benzylic Bromination
Summary of the Application
1-Isopropyl-4-(trifluoromethyl)benzene could potentially undergo benzylic bromination, a common reaction in organic synthesis .
Methods of Application
The reaction involves the addition of N-bromosuccinimide (NBS) and heat to the compound. This is a free radical mechanism, so usually, something like peroxide is added to initiate the reaction .
Results or Outcomes
The bromine is added to the benzylic position, replacing a hydrogen atom . The reaction occurs only at the benzylic position because in this mechanism a radical is formed .
Application in Synthesis of Polysubstituted Benzenes
Summary of the Application
1-Isopropyl-4-(trifluoromethyl)benzene could potentially be used in the synthesis of polysubstituted benzenes .
Methods of Application
The synthesis involves a sequence of reactions including bromination with Br2/FeBr3, alkylation with CH3Cl/AlCl3, and nitration with HNO3/H2SO4 .
Results or Outcomes
The synthesis results in a polysubstituted benzene with bromine, methyl, and nitro groups .
安全和危害
The safety data sheet for a similar compound, 4-(Trifluoromethyl)benzyl bromide, indicates that it causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection . In case of exposure, immediate medical attention is required .
属性
IUPAC Name |
1-propan-2-yl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3/c1-7(2)8-3-5-9(6-4-8)10(11,12)13/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQZZDWFWOIRAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344808 | |
| Record name | 1-Isopropyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-4-(trifluoromethyl)benzene | |
CAS RN |
32445-99-1 | |
| Record name | 1-Isopropyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



